Ghrelin (rat)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

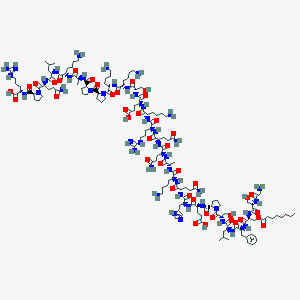

Ghrelin, a 28-amino-acid peptide hormone, is an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). In rats, ghrelin requires post-translational acylation (typically n-octanoylation at serine 3) for receptor activation, which regulates growth hormone release, appetite, and energy homeostasis . The rat isoform shares high homology with human ghrelin but exhibits species-specific functional nuances. For example, palmitoylated ghrelin (rat) demonstrates potent GHS-R1a agonism (IC₅₀ = 0.87 nM; EC₅₀ = 8.3 nM in HEK293 cells) and increases food intake and fat mass in murine models without altering locomotor activity . Its truncated or modified forms, such as des-acyl ghrelin, lack receptor-binding capacity but may modulate metabolic processes through non-canonical pathways .

準備方法

合成経路と反応条件: デモキセパムは、4-クロロアニリンから出発する多段階反応によって合成できます。このプロセスには、2-アミノ-5-クロロベンゾフェノンを含むいくつかの中間体が含まれます。 反応条件は通常、ベンゾジアゼピン環構造の形成を促進するために、有機溶媒と触媒の使用が含まれます .

工業的生産方法: デモキセパムの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たすことを保証するために、再結晶やクロマトグラフィーなどの高度な精製技術が用いられることがよくあります .

化学反応の分析

反応の種類: デモキセパムは、次のようなさまざまな化学反応を起こします。

酸化: デモキセパムは、フェノール誘導体を形成するために酸化できます。

還元: 還元反応は、デモキセパムを他のベンゾジアゼピン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: フェノール誘導体。

還元: さまざまな還元されたベンゾジアゼピン誘導体。

置換: ハロゲン化ベンゾジアゼピン化合物.

4. 科学研究アプリケーション

デモキセパムには、いくつかの科学研究アプリケーションがあります。

化学: ベンゾジアゼピンの同定と定量化のための分析化学における基準物質として使用されます。

生物学: 特にGABA-A受容体との相互作用において、中枢神経系への影響について研究されています。

医学: 抗痙攣作用や抗不安作用などの潜在的な治療効果について調査されています。

科学的研究の応用

Ghrelin's Role in Appetite Regulation

Ghrelin is recognized as an orexigenic hormone that stimulates appetite. It is secreted into the bloodstream, with levels rising before meals and decreasing after eating. In studies involving rats, ghrelin administration has been shown to significantly increase food intake.

- Hyperphagia Induction : Research indicates that intraperitoneal injections of ghrelin lead to hyperphagia (excessive eating) in rats. For instance, a study demonstrated that doses ranging from 30 pmol to 10 nmol resulted in increased food consumption during the light phase when rats typically do not feed .

- Mechanism of Action : Ghrelin acts on specific receptors in the hypothalamus and other brain regions involved in hunger signaling. Its effects are mediated through the growth hormone secretagogue receptor (GHS-R), which influences neuropeptides that regulate appetite .

Effects on Gastrointestinal Motility

Ghrelin also influences gastrointestinal motility, particularly during the interdigestive state.

- Phase III Contractions : Studies have shown that exogenously administered ghrelin stimulates phase III-like contractions in the gastrointestinal tract of conscious rats. This suggests a regulatory role for ghrelin in gastric motility, potentially affecting digestion and nutrient absorption .

- Ghrelin Receptor Antagonism : The blockade of ghrelin receptors has been found to abolish these contractions, indicating that endogenous ghrelin is crucial for maintaining normal gastrointestinal motility patterns .

Neurobiological Effects and Emotional Behavior

The amygdala has been identified as a significant brain area where ghrelin exerts its effects on both feeding behavior and emotional responses.

- Food Intake and Anxiety : Intra-amygdala administration of ghrelin resulted in increased food intake among satiated rats while also influencing anxiety-like behaviors. Notably, when food was withheld prior to testing, ghrelin reduced anxiety responses . This highlights the complex interplay between hunger signaling and emotional states.

Clinical Implications for Obesity Management

Given its role in appetite stimulation and energy regulation, ghrelin presents potential therapeutic avenues for obesity management.

- Ghrelin Vaccination : Immunization strategies targeting ghrelin have shown promise in reducing body weight gain by generating antibodies against acylated ghrelin. In rat models, this approach resulted in decreased fat mass and improved feeding efficiency .

- Synthetic Derivatives : Ongoing research is exploring synthetic derivatives of ghrelin to enhance its pharmacological properties for treating obesity and metabolic disorders .

Summary Table of Ghrelin Applications

作用機序

デモキセパムは、GABA-A受容体アゴニストとして作用することにより、その効果を発揮します。それは、シナプス後GABAニューロンのベンゾジアゼピン受容体に結合し、GABAの抑制効果を高めます。 この作用は、神経細胞膜の塩化物イオンに対する透過性を高め、神経細胞の過分極と安定化をもたらし、神経細胞の興奮性を低下させます .

類似の化合物:

クロルジアゼポキシド: デモキセパムの親化合物で、抗不安作用と鎮静作用で知られています。

ノルジアゼパム: 同様の薬理学的特性を持つクロルジアゼポキシドの別の代謝産物です。

オキサゼパム: 抗不安作用と鎮静作用を持つ一般的なベンゾジアゼピン代謝産物

独自性: デモキセパムは、14時間から95時間までの長い消失半減期を持つ点が特徴です。この作用の持続時間は、通常は半減期が短い他のベンゾジアゼピンとは異なります。 さらに、デモキセパムの特定の代謝経路と、クロルジアゼポキシドの代謝産物としての形成は、その独特の薬理学的プロファイルに寄与しています .

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Structural Variations

Table 1: Structural and Molecular Properties

| Compound | Modification | Molecular Formula | Molecular Weight | Key Feature(s) |

|---|---|---|---|---|

| Ghrelin (rat) (palmitoyl) | Palmitoylation at Ser3 | C₁₅₇H₂₅₇N₄₅O₄₁ | 3373.8 g/mol | Full agonist of GHS-R1a |

| Des-octanoyl Ghrelin (rat) | No acylation | C₁₃₉H₂₃₁N₄₅O₄₁ | 3188.6 g/mol | Lacks receptor-binding capacity |

| Rat Ghrelin-28 | Unmodified full-length | C₁₄₇H₂₄₅N₄₅O₄₂ | 3314.8 g/mol | Contains all 28 amino acids |

- Des-octanoyl Ghrelin (rat): Absence of acylation abolishes GHS-R1a activation but may interact with CD36 receptors to influence lipid metabolism .

Receptor Binding and Pharmacodynamics

Table 2: Receptor Affinity and Functional Outcomes

| Compound | GHS-R1a Binding (IC₅₀) | Calcium Mobilization (EC₅₀) | In Vivo Effects (Rodent Models) |

|---|---|---|---|

| Ghrelin (rat) (palmitoyl) | 0.87 nM | 8.3 nM | ↑ Food intake (24h), ↑ fat mass |

| Octanoyl Ghrelin (rat) | 0.92 nM* | 9.1 nM* | ↑ GH secretion, acute appetite stimulation |

| Des-octanoyl Ghrelin | >1000 nM | Inactive | No effect on appetite; potential anti-inflammatory roles |

*Data extrapolated from analogous octanoyl-ghrelin studies in HEK293 cells .

- Palmitoylated vs. Octanoyl Ghrelin: Both show comparable receptor activation, but palmitoylated ghrelin exhibits delayed onset of appetite stimulation (peaking at 24h vs. 2–4h for octanoyl) due to slower tissue distribution .

- Rat Ghrelin-28 : The full-length peptide may exhibit reduced bioavailability compared to truncated forms, as proteolytic cleavage at Arg25 is required for receptor activation .

Conflicting Findings in Preclinical Studies

- Sleep Modulation: While ghrelin generally promotes slow-wave sleep in humans, rat studies report conflicting results. Intravenous palmitoylated ghrelin reduces REM sleep in rats, whereas des-acyl ghrelin lacks this effect .

- Cardiovascular Effects: Ghrelin improves cardiac function in rodent heart failure models, but its efficacy varies with acylation status. Palmitoylated ghrelin shows prolonged hemodynamic effects compared to non-acylated forms .

Pharmacokinetic and Therapeutic Implications

- Metabolic Stability : Palmitoylated ghrelin’s longer fatty acid chain enhances resistance to enzymatic degradation, extending its half-life in circulation .

- Therapeutic Potential: Obesity: Non-acylated ghrelin analogs (e.g., des-octanoyl) are being explored as antagonists to suppress appetite . Cachexia: Palmitoylated ghrelin’s sustained activity makes it a candidate for treating muscle wasting .

生物活性

Ghrelin, a peptide hormone primarily produced in the stomach, plays a crucial role in various physiological processes, including the regulation of growth hormone (GH) release, appetite stimulation, and energy homeostasis. This article delves into the biological activity of rat ghrelin, exploring its synthesis, mechanisms of action, and implications for health and disease.

1. Synthesis and Localization

Ghrelin is synthesized in specialized endocrine cells known as X/A-like cells located in the gastric mucosa. Studies have shown that these cells account for approximately 20% of the endocrine cell population in the rat stomach. Ghrelin is stored in electron-dense granules and is released into the bloodstream in response to various stimuli, including fasting and food intake .

Table 1: Localization of Ghrelin-Producing Cells in Rat Stomach

| Cell Type | Percentage (%) | Function |

|---|---|---|

| X/A-like cells | 20 | Produce ghrelin |

| ECL cells | 60-70 | Secrete histamine |

| D cells | 2.5 | Release somatostatin |

| G cells | 0-2 | Produce gastrin |

Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor (GHS-R1a). Upon binding to this receptor, ghrelin stimulates the anterior pituitary gland to release GH, thereby promoting growth and metabolic functions . Additionally, ghrelin influences appetite regulation by acting on hypothalamic pathways involved in hunger signaling.

Key Mechanisms:

- GH Release: Ghrelin stimulates GH secretion from the pituitary gland.

- Appetite Stimulation: It promotes feeding behavior by activating neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamus.

- Energy Homeostasis: Ghrelin modulates energy expenditure and fat storage through various metabolic pathways.

3. Physiological Effects

Research indicates that ghrelin has several physiological effects beyond GH release:

- Appetite Regulation: Ghrelin levels increase before meals and decrease after eating, suggesting a role in meal initiation .

- Metabolic Effects: It enhances lipid metabolism and may influence glucose homeostasis.

- Cardiovascular Effects: Ghrelin has been shown to exert protective effects on cardiac function during stress conditions .

4. Clinical Implications

The biological activity of ghrelin has significant implications for understanding obesity, cachexia, and metabolic disorders. Alterations in ghrelin signaling can contribute to conditions such as:

- Obesity: Elevated ghrelin levels may lead to increased appetite and weight gain.

- Cachexia: In conditions like cancer or chronic illness, ghrelin administration has been explored as a potential treatment to stimulate appetite and improve nutritional status .

5. Case Studies

Several studies have investigated the effects of ghrelin administration in rat models:

- Study on Appetite Regulation: In a study by Schéle et al. (2016), central administration of ghrelin was found to significantly increase food intake in rats, demonstrating its potent orexigenic effect .

- Effects on Stress Response: Research by Aliparasti et al. (2015) showed that ghrelin administration could mitigate stress-induced thymus atrophy, indicating its potential role in stress management .

Table 2: Summary of Key Studies on Ghrelin's Biological Activity

| Study | Findings |

|---|---|

| Schéle et al. (2016) | Increased food intake following ghrelin administration |

| Aliparasti et al. (2015) | Protective effects against stress-induced atrophy |

Q & A

Basic Research Questions

Q. What methodological approaches are standard for quantifying ghrelin levels in rat plasma, and how do protocol variations affect cross-study comparability?

- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) with strict validation steps (e.g., spike-and-recovery tests, parallelism assays) to ensure specificity for acylated vs. des-acyl ghrelin isoforms. Variations in sample collection (e.g., fasting duration, anticoagulants) and storage conditions (−80°C vs. freeze-thaw cycles) significantly impact results . Standardize protocols using guidelines from preclinical studies (e.g., NIH reporting standards) to enhance reproducibility .

Q. How do researchers select rat models (strain, age, sex) for studying ghrelin’s role in appetite regulation, and what variables require prioritization?

- Methodological Answer : Strain selection (e.g., Sprague-Dawley vs. Wistar rats) depends on metabolic baseline variability; male rats are often chosen to exclude hormonal cycles. Control variables include diet composition (chow vs. high-fat diets), circadian timing of ghrelin sampling, and stress levels (e.g., handling frequency). Document these parameters explicitly in methods sections to enable replication .

Q. What are the primary techniques for validating ghrelin receptor (GHS-R1a) expression in rat brain tissues?

- Methodological Answer : Combine immunohistochemistry with RNAscope® in situ hybridization to localize GHS-R1a mRNA and protein co-expression. Include negative controls (e.g., GHS-R1a knockout tissues) and quantify signal intensity using blinded analysis to reduce bias .

Advanced Research Questions

Q. How can contradictory findings on ghrelin’s orexigenic effects in rats under stress conditions be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding factors (e.g., stressor type: restraint vs. social defeat). Use optogenetic activation of ghrelin-producing cells in specific hypothalamic nuclei to isolate neural pathways, paired with corticosterone level monitoring .

Q. What advanced models (e.g., CRISPR-Cas9, DREADDs) are used to dissect ghrelin-leptin interactions in rat obesity studies?

- Methodological Answer : Deploy CRISPR-Cas9 to create tissue-specific GHS-R1a knockout rats, validating efficacy via qPCR and functional assays (e.g., calcium imaging). Combine with Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to modulate leptin receptor activity, enabling temporal control over signaling pathways .

Q. How do researchers address ghrelin’s dual role in promoting feeding and reducing anxiety-like behaviors in rats?

- Methodological Answer : Use behavioral phenotyping (e.g., elevated plus maze, open field tests) alongside microdialysis to measure ghrelin release in the amygdala. Apply machine learning to correlate feeding patterns with anxiety metrics, controlling for baseline metabolic states .

Q. What strategies optimize ghrelin infusion protocols (dose, route, timing) in chronic metabolic studies?

- Methodological Answer : Perform dose-response studies using subcutaneous osmotic pumps for steady-state delivery. Validate bioavailability via plasma LC-MS/MS and compare outcomes against acute intraperitoneal injections. Include pharmacokinetic modeling to adjust for individual metabolic rates .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers analyze discordant data on ghrelin’s impact on hippocampal neurogenesis in aged rats?

- Methodological Answer : Apply mixed-effects models to account for inter-study heterogeneity (e.g., rat age ranges: 12 vs. 24 months). Use longitudinal designs with in vivo MRI to track neurogenesis dynamically, complemented by BrdU labeling for cellular resolution .

Q. What frameworks reconcile discrepancies in ghrelin’s role in glucose metabolism across rat studies?

- Methodological Answer : Employ causal inference models to distinguish direct ghrelin effects from secondary outcomes (e.g., insulin sensitivity changes). Validate via hyperinsulinemic-euglycemic clamps in GHS-R1a antagonist-treated rats .

Q. Translational Challenges

Q. How do interspecies differences in ghrelin signaling limit extrapolation of rat data to human applications?

特性

CAS番号 |

258338-12-4 |

|---|---|

分子式 |

C147H245N45O42 |

分子量 |

3314.8 g/mol |

IUPAC名 |

4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |

InChIキー |

YQVMHOLUYGAYNG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

異性体SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

正規SMILES |

CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |

純度 |

>95% |

配列 |

GSXFLSPEHQKAQQRKESKKPPAKLQPR |

同義語 |

Ghrelin (rat); |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。